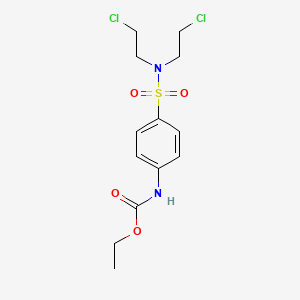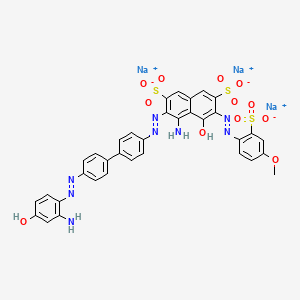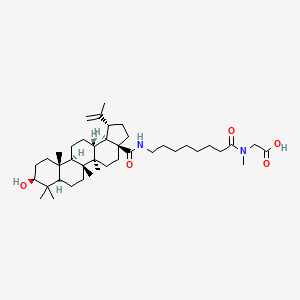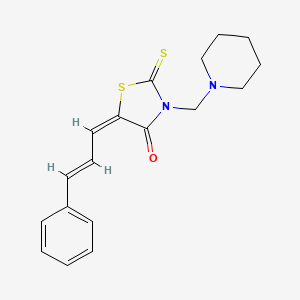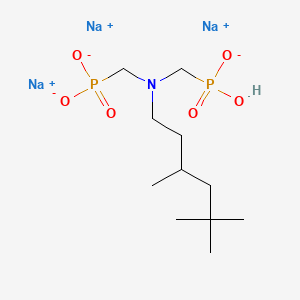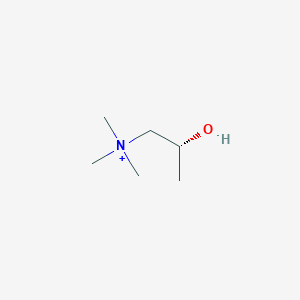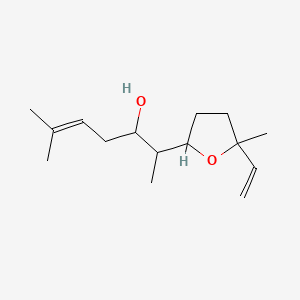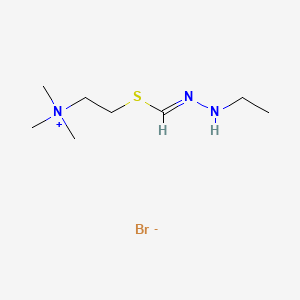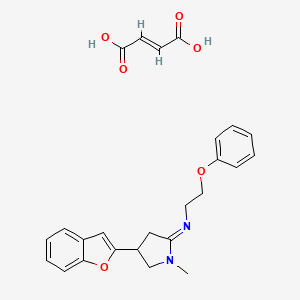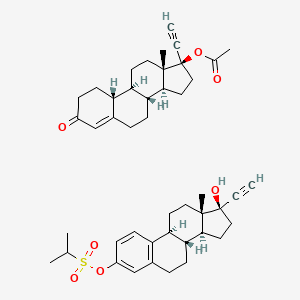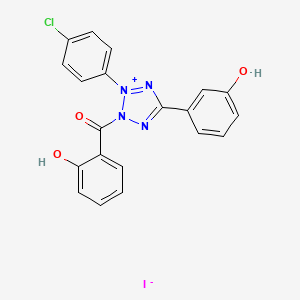
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide: is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups through various substitution reactions. The final step involves the iodination of the compound to obtain the desired iodide form.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl and hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the tetrazolium ring to formazan derivatives, which are often used in colorimetric assays.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: In biological research, the compound is employed in cell viability assays, where it is reduced to a colored formazan product by living cells, indicating metabolic activity.
Industry: In industrial applications, the compound can be used in the development of biosensors and other analytical devices due to its ability to undergo colorimetric changes.
Mécanisme D'action
The compound exerts its effects primarily through redox reactions. In biological systems, it is reduced by cellular enzymes to form a colored formazan product. This reduction process involves the transfer of electrons from cellular metabolites to the tetrazolium ring, resulting in a measurable color change. The molecular targets include various dehydrogenase enzymes that are active in metabolically active cells.
Comparaison Avec Des Composés Similaires
- 2H-Tetrazolium, 3-(4-methylphenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
Uniqueness: The presence of the chlorophenyl group in 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific assays where these properties are advantageous.
Propriétés
Numéro CAS |
89567-97-5 |
|---|---|
Formule moléculaire |
C20H14ClIN4O3 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-5-(3-hydroxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C20H13ClN4O3.HI/c21-14-8-10-15(11-9-14)24-22-19(13-4-3-5-16(26)12-13)23-25(24)20(28)17-6-1-2-7-18(17)27;/h1-12H,(H-,26,27,28);1H |
Clé InChI |
QSUYZGZLFYOHGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


